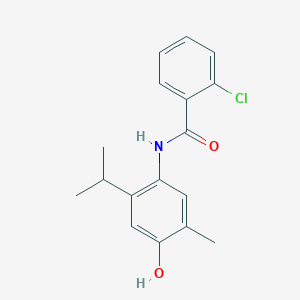
2-chloro-N-(4-hydroxy-2-isopropyl-5-methylphenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-N-(4-hydroxy-2-isopropyl-5-methylphenyl)benzamide, also known as CHIM-1, is a chemical compound that has gained attention for its potential therapeutic applications.
Applications De Recherche Scientifique
Biological Activity
A study by Imramovský et al. (2011) explored a series of chloro-hydroxy-N-alkyl-2-oxoethylbenzamides, closely related to the compound . These compounds were evaluated for their biological activity against mycobacterial, bacterial, and fungal strains. Additionally, they were analyzed for their ability to inhibit photosynthetic electron transport in spinach chloroplasts, demonstrating notable biological activity comparable to or higher than standard drugs like isoniazid and fluconazole (Imramovský et al., 2011).
Antimicrobial Properties
Limban et al. (2011) synthesized and characterized several acylthioureas closely related to 2-chloro-N-(4-hydroxy-2-isopropyl-5-methylphenyl)benzamide. These derivatives showed significant anti-pathogenic activity, especially against strains like Pseudomonas aeruginosa and Staphylococcus aureus. This highlights their potential in developing new antimicrobial agents with antibiofilm properties (Limban et al., 2011).
Anticancer Evaluation
Research by Salahuddin et al. (2014) involved the synthesis and evaluation of benzimidazole derivatives, similar to the subject compound, for their anticancer properties. One of these compounds exhibited notable activity against a breast cancer cell line, suggesting potential use in cancer treatment (Salahuddin et al., 2014).
Bactericidal Activity
A study by Zadrazilova et al. (2015) assessed substituted benzamides for their bactericidal effects against MRSA strains. These findings can be relevant to the compound , as it may hold similar bactericidal properties, particularly against resistant bacterial strains (Zadrazilova et al., 2015).
Analgesic and Antipyretic Potential
Research dating back to 1952 by Bavin et al. explored derivatives of salicylamide, a structural relative of this compound, for their analgesic and antipyretic properties. This historical perspective can offer insights into potential applications of the compound for pain relief and fever reduction (Bavin et al., 1952).
Mécanisme D'action
The mechanism of action of benzamide derivatives can vary depending on their structure and the specific application. For instance, some benzamide derivatives show antioxidant, anti-inflammatory, antibacterial, and antifungal effects . Molecular docking studies indicate that they can act as inhibitors of heme oxygenase-1 .
Safety and Hazards
Safety and hazards associated with benzamide derivatives depend on their specific structure. For instance, it has been reported that 2-chlorobenzamide, a degradation product of 1-(2-chlorobenzoyl)-3-(4-chlorophenyl)urea (CCU), is suspected of being a carcinogen . Therefore, appropriate safety measures should be taken when handling these compounds .
Orientations Futures
The future directions in the research of benzamide derivatives could involve the development of new synthesis methods, exploration of their potential applications in medicine and chemistry, and further investigation of their safety and hazards. The development of thymol-based benzamide scaffolds as promising antioxidant agents is one such direction .
Propriétés
IUPAC Name |
2-chloro-N-(4-hydroxy-5-methyl-2-propan-2-ylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO2/c1-10(2)13-9-16(20)11(3)8-15(13)19-17(21)12-6-4-5-7-14(12)18/h4-10,20H,1-3H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQHWWDVSRWOHEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1O)C(C)C)NC(=O)C2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-{2-[2-(2,4-dimethoxybenzylidene)hydrazino]-2-oxoethyl}-N-(4-methylphenyl)benzenesulfonamide](/img/structure/B5577668.png)

![4-[(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)sulfonyl]-N-methyl-2-thiophenecarboxamide](/img/structure/B5577675.png)

![1-(2,4-dichlorobenzyl)-4-(1-piperidinyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5577688.png)
![2-(tert-butylsulfonyl)-6,7,8,9-tetrahydropyrido[1,2-a]benzimidazole](/img/structure/B5577696.png)
![3-({[2-methyl-5-(phenylsulfonyl)phenyl]sulfonyl}amino)benzoic acid](/img/structure/B5577698.png)
![3-{[(3-mercapto-5-phenyl-4H-1,2,4-triazol-4-yl)imino]methyl}phenol](/img/structure/B5577706.png)
![8-[(4-chloro-1-methyl-1H-indol-2-yl)carbonyl]-3-ethyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5577718.png)
![N-[4-(acetylamino)phenyl]-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide](/img/structure/B5577727.png)
![N-{3,5-dichloro-2-[2-(4-chloro-3-methylphenoxy)ethoxy]benzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5577729.png)
![2-(1-{2-[(1-methyl-1H-tetrazol-5-yl)thio]ethyl}-1H-imidazol-2-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride](/img/structure/B5577743.png)
![4-benzyl-5-butyl-2-[2-(1,4-oxazepan-4-yl)-2-oxoethyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5577757.png)
![methyl 5-chloro-4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B5577758.png)
